3-(4-Amino-piperidin-1-yl)-butyronitrile
Description
3-(4-Amino-piperidin-1-yl)-butyronitrile is a nitrile-containing compound with a 4-amino-piperidine substituent. Its structure combines an aliphatic nitrile group with a piperidine ring functionalized with an amine, making it a versatile intermediate in pharmaceutical synthesis.
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-(4-aminopiperidin-1-yl)butanenitrile |
InChI |
InChI=1S/C9H17N3/c1-8(2-5-10)12-6-3-9(11)4-7-12/h8-9H,2-4,6-7,11H2,1H3 |
InChI Key |
PUGSOIDBVFLRKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#N)N1CCC(CC1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s key differentiator is the 4-amino-piperidine moiety attached to a butyronitrile backbone. Below is a comparative analysis with analogous compounds:
Table 1: Structural and Functional Group Comparisons
Physical and Chemical Properties
Table 2: Physical Properties
Key Observations:
- The amino group in 3-(4-Amino-piperidin-1-yl)-butyronitrile increases its polarity compared to simple butyronitrile, enhancing solubility in aqueous media .
- Aromatic nitriles (e.g., benzonitrile derivatives) exhibit lower water solubility due to hydrophobic aromatic rings .
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